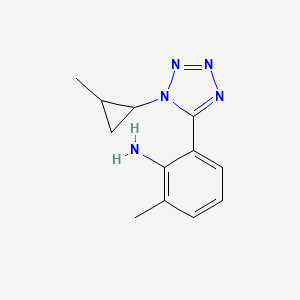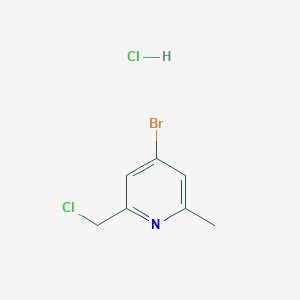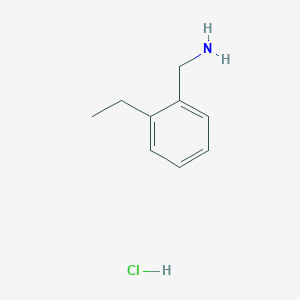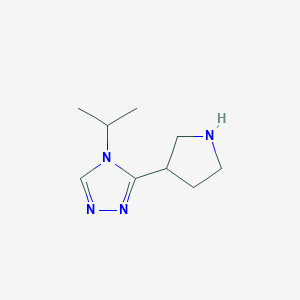
5(2-Bromovinyl)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(2-Bromovinyl)uracil is a pyrimidine base and an inactive metabolite of the antiviral agents sorivudine and 5(2-bromovinyl)-2’-deoxyuridine.
Preparation Methods
The synthesis of 5(2-Bromovinyl)uracil typically involves halogenation reactions. One common method includes the reaction of uracil with bromine in the presence of a base to introduce the bromovinyl group. The reaction conditions often involve solvents like dimethylformamide (DMF) and catalysts to facilitate the halogenation process . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
5(2-Bromovinyl)uracil undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions: Reagents such as sodium hydroxide, hydrogen peroxide, and various organic solvents are commonly used in these reactions.
Scientific Research Applications
5(2-Bromovinyl)uracil has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Industry: Its derivatives are used in the development of antiviral drugs and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 5(2-Bromovinyl)uracil involves the irreversible inactivation of dihydropyrimidine dehydrogenase in an NADPH-dependent manner. This inhibition enhances the efficacy of chemotherapeutic agents by preventing their breakdown, thereby increasing their availability and potency . The compound selectively targets viral enzymes, inhibiting viral DNA synthesis and replication .
Comparison with Similar Compounds
5(2-Bromovinyl)uracil can be compared with other similar compounds such as:
5(2-Iodovinyl)uracil: Similar in structure but with an iodine atom instead of bromine, it exhibits different reactivity and biological activity.
5(2-Bromo-1-chlorovinyl)uracil: Contains both bromine and chlorine atoms, leading to unique chemical properties and applications.
5(2-Bromovinyl)-2’-deoxyuridine: A closely related compound with additional antiviral properties and applications in medical research.
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity, mechanism of action, and applications in various fields.
Properties
IUPAC Name |
5-(2-bromoethenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h1-3H,(H2,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXGZIDBSXVMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C=CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
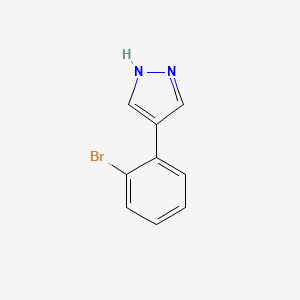
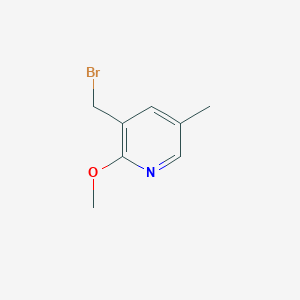
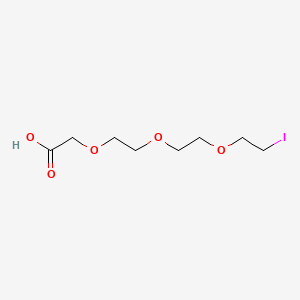
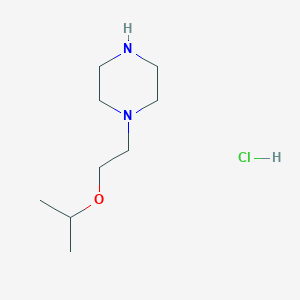
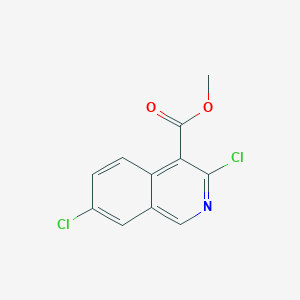
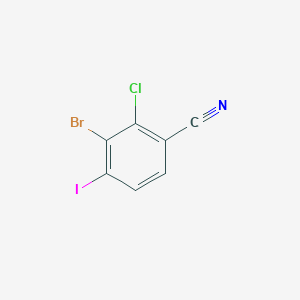
![sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate](/img/structure/B13654578.png)
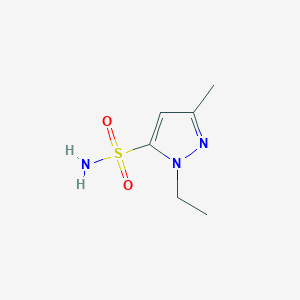
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B13654582.png)
